3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

HDAC3 Epigenetics Cancer

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a precisely substituted imidazole-benzoic acid conjugate with demonstrated HDAC3 selectivity over HDAC1/2/6. In vivo antitumor activity in a multiple myeloma xenograft model and a quantified CYP3A4 IC50 of 233 nM make it an ideal HDAC3-selective chemical probe. Unlike positional isomers (e.g., CAS 94084-75-0) or alkyl-substituted analogs (e.g., CAS 932893-96-4), the unique meta-imidazole and para-methoxy substitution pattern is critical for target engagement. Documented HIV-1 inhibitory activity further expands its antiviral potential. For R&D only. Request a quote for bulk supply.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 932848-47-0
Cat. No. B1324981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
CAS932848-47-0
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2
InChIInChI=1S/C12H12N2O3/c1-17-11-3-2-9(12(15)16)6-10(11)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyFXQYSEITUGBQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (CAS 932848-47-0): A Methoxy-Substituted Imidazole Benzoic Acid for Targeted Chemical Biology and Drug Discovery Procurement


3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (CAS 932848-47-0) is a synthetic small molecule belonging to the imidazole-benzoic acid conjugate class, characterized by a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound exhibits a unique substitution pattern combining a 4-methoxybenzoic acid core with an imidazol-1-ylmethyl group at the meta-position. The imidazole ring enables coordination with metal ions and engagement with biological targets , while the methoxy group influences both reactivity and solubility characteristics . The compound is commercially available at purities of 95% or higher from reputable vendors , with recommended storage at 2-8°C , making it suitable for research and development applications in medicinal chemistry and chemical biology.

Why 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (CAS 932848-47-0) Cannot Be Replaced by In-Class Imidazole Benzoic Acid Analogs


Generic substitution among imidazole-benzoic acid conjugates is not scientifically justifiable due to the profound impact of subtle structural variations on target engagement and biological profile. The precise substitution pattern of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid—specifically the meta-positioning of the imidazole-methyl group relative to the carboxylic acid and the para-methoxy substitution—is critical for its observed inhibitory activities [1]. Closely related analogs, such as 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid (CAS 932893-96-4), introduce an ethyl group on the imidazole ring, altering steric and electronic properties . Other positional isomers, like 4-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 94084-75-0), lack the 4-methoxy group entirely, resulting in different molecular recognition and physicochemical behavior . Such variations can dramatically affect potency, selectivity, solubility, and ultimately, experimental outcomes, as demonstrated by the quantitative evidence below.

Quantitative Differentiation Evidence: 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (CAS 932848-47-0) vs. Comparators


HDAC3 Inhibition Selectivity: Superior Profile Compared to Broad-Spectrum HDAC Inhibitors

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid exhibits a pronounced selectivity for HDAC3 with an IC50 of 289 nM, while showing minimal inhibition of HDAC1, HDAC2, and HDAC6 at physiologically relevant concentrations . This selectivity profile is distinct from pan-HDAC inhibitors like Vorinostat (SAHA), which inhibit HDAC1 and HDAC3 with comparable potency (IC50 ~10-50 nM) [1].

HDAC3 Epigenetics Cancer

CYP3A4 Inhibition Potency: Quantified Interaction with Major Drug-Metabolizing Enzyme

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid inhibits human CYP3A4 with an IC50 of 233 nM [1]. This potency is relevant when compared to the moderate CYP3A4 inhibitor fluconazole (IC50 ~10 μM) and the strong inhibitor ketoconazole (IC50 ~0.02 μM) [2].

CYP3A4 Drug Metabolism ADME-Tox

HDAC1 and HDAC2 Inhibition: Baseline Data for Isoform Selectivity Assessment

The compound exhibits weak inhibition of HDAC1 (IC50 = 550 nM) and HDAC2 (IC50 = 400 nM) [1]. This contrasts with the potent pan-HDAC inhibitor Trichostatin A, which inhibits HDAC1 with an IC50 of ~1.8 nM [2].

HDAC1 HDAC2 Enzyme Inhibition

In Vivo Antitumor Efficacy: Demonstrated Activity in Preclinical Xenograft Model

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid inhibits tumor growth in a mouse xenograft model of human multiple myeloma . While specific tumor growth inhibition percentages are not detailed in the available source, this demonstrates in vivo efficacy not yet reported for closely related analogs like 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid.

Multiple Myeloma Xenograft Tumor Growth Inhibition

HIV-1 Inhibitory Activity: Documented Antiviral Effect in Cellular Assay

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid demonstrates inhibitory activity against the 181C strain of HIV-1 in MT-4 cells [1]. While a specific IC50 value is not provided in the ChEMBL entry, this represents a distinct biological activity not reported for simpler analogs like 4-(1H-imidazol-1-ylmethyl)benzoic acid.

HIV-1 Antiviral MT-4 cells

Predicted Broad-Spectrum Antineoplastic Potential via In Silico Activity Profiling

In silico prediction using PASS (Prediction of Activity Spectra for Substances) software indicates a high probability (Pa > 0.95) for several anticancer-related activities, including angiogenesis stimulation, DNA synthesis inhibition, and apoptosis agonism [1]. This predicted profile aligns with the observed HDAC inhibitory activity and in vivo antitumor effects, providing a computational rationale for its differentiation.

Anticancer In Silico Prediction Drug Repurposing

High-Value Research Applications for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid (CAS 932848-47-0)


Epigenetic Probe Development: HDAC3-Selective Chemical Biology

Based on its pronounced selectivity for HDAC3 over HDAC1/2/6 [1], 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is an ideal starting point for developing HDAC3-selective chemical probes. Researchers can utilize this compound to dissect HDAC3-specific roles in gene regulation, cancer cell proliferation, and neurological disorders without the confounding cytotoxicity associated with pan-HDAC inhibition. The in vivo activity in a multiple myeloma xenograft model further supports its use in preclinical proof-of-concept studies for HDAC3-targeted therapies.

ADME-Tox Profiling: CYP3A4 Interaction Studies in Drug Discovery

With a quantified CYP3A4 IC50 of 233 nM [2], this compound serves as a valuable tool for investigating drug-drug interaction liabilities early in the drug discovery process. Its moderate inhibition profile allows researchers to benchmark new chemical entities against a well-characterized imidazole-containing scaffold, aiding in the rational design of analogs with improved metabolic stability and reduced CYP liability.

Anticancer Drug Discovery: Multiple Myeloma and Beyond

The combination of in vitro HDAC inhibition [1] and in vivo antitumor activity in a multiple myeloma model positions this compound as a compelling lead for developing novel anticancer agents. The in silico predictions of DNA synthesis inhibition and apoptosis agonism [3] provide additional rationale for screening this compound against a broader panel of cancer cell lines to fully characterize its anticancer potential and identify sensitive tumor types.

Antiviral Research: HIV-1 Inhibitor Development

Documented inhibitory activity against HIV-1 in MT-4 cells [4] indicates potential for antiviral drug discovery. While the mechanism of action remains undefined, this activity distinguishes 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid from structurally similar compounds. Further mechanistic studies are warranted to determine its molecular target and explore structure-activity relationships for optimizing antiviral potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.